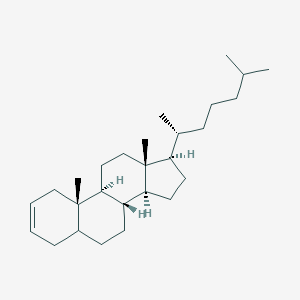
1,2-Bis(butylsulfonyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(butylsulfonyl)ethane, commonly known as BBSE, is a chemical compound that belongs to the family of sulfonyl compounds. It is a colorless liquid that is widely used in the field of organic synthesis and medicinal chemistry due to its unique properties. BBSE is known for its ability to act as a sulfone donor and is used in the synthesis of various organic compounds.
Mécanisme D'action
BBSE acts as a sulfone donor and is involved in various chemical reactions. It is known to undergo nucleophilic substitution reactions, where the sulfone group is replaced by a nucleophile. BBSE is also known to undergo oxidative cleavage reactions, where the sulfone group is cleaved to form a sulfoxide and a sulfonic acid.
Effets Biochimiques Et Physiologiques
BBSE has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity and is used in the synthesis of various antitumor agents. BBSE has also been shown to exhibit anti-inflammatory activity and is used in the synthesis of various anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
BBSE has several advantages in lab experiments. It is a colorless liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, BBSE has certain limitations. It is a highly reactive compound and requires careful handling. It is also known to be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on BBSE. One area of research is the development of new synthetic methods for the preparation of BBSE. Another area of research is the development of new pharmaceuticals using BBSE as a starting material. Additionally, research can be focused on the investigation of the mechanism of action of BBSE and its biochemical and physiological effects. Finally, research can be focused on the development of new applications for BBSE in various fields such as materials science and catalysis.
Conclusion:
In conclusion, BBSE is a unique chemical compound that has several applications in the field of organic synthesis and medicinal chemistry. It is widely used as a sulfone donor and is involved in various chemical reactions. BBSE has several advantages in lab experiments but also has certain limitations. There are several future directions for research on BBSE, including the development of new synthetic methods, the investigation of its mechanism of action, and the development of new applications.
Méthodes De Synthèse
BBSE can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of butylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields BBSE as a colorless liquid.
Applications De Recherche Scientifique
BBSE has been widely used in scientific research due to its unique properties. It is commonly used as a sulfone donor in organic synthesis and is used in the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfoxides. BBSE is also used in the synthesis of various pharmaceuticals such as antitumor agents, antibiotics, and anti-inflammatory agents.
Propriétés
Numéro CAS |
16823-95-3 |
|---|---|
Nom du produit |
1,2-Bis(butylsulfonyl)ethane |
Formule moléculaire |
C10H22O4S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-(2-butylsulfonylethylsulfonyl)butane |
InChI |
InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
MYGXWCOFMXCNRN-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
SMILES canonique |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Synonymes |
1,2-Bis(butylsulfonyl)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



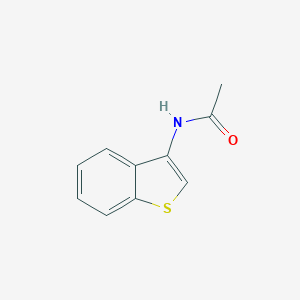
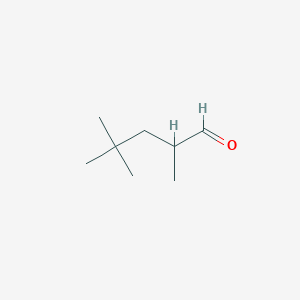

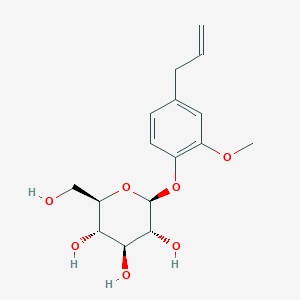
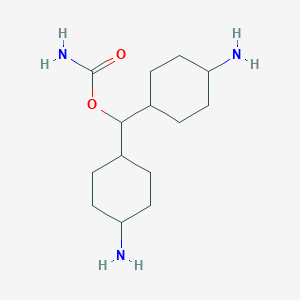


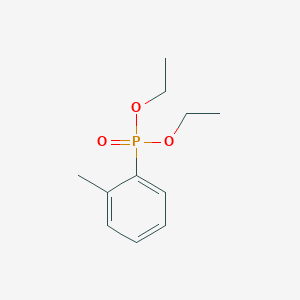
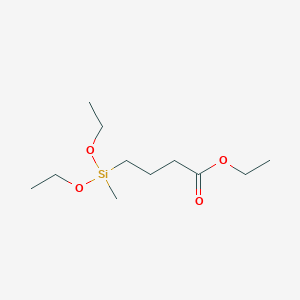

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


